4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride

pKa modulation hydrogen-bond donor bioisostere design

4-(2,2-Difluorocyclopropyl)-1H-pyrazole hydrochloride (CAS 2866317-49-7 free base) is a C4‑substituted pyrazole building block bearing a gem‑difluorocyclopropane moiety. The hydrochloride salt (C₆H₇ClF₂N₂, MW 180.58 g·mol⁻¹) improves aqueous handling versus the neutral free base.

Molecular Formula C6H7ClF2N2
Molecular Weight 180.58 g/mol
Cat. No. B13456155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride
Molecular FormulaC6H7ClF2N2
Molecular Weight180.58 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)C2=CNN=C2.Cl
InChIInChI=1S/C6H6F2N2.ClH/c7-6(8)1-5(6)4-2-9-10-3-4;/h2-3,5H,1H2,(H,9,10);1H
InChIKeyKBNDEXPGXOXCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Difluorocyclopropyl)-1H-pyrazole Hydrochloride – Procurement-Relevant Physicochemical and Structural Profile


4-(2,2-Difluorocyclopropyl)-1H-pyrazole hydrochloride (CAS 2866317-49-7 free base) is a C4‑substituted pyrazole building block bearing a gem‑difluorocyclopropane moiety. The hydrochloride salt (C₆H₇ClF₂N₂, MW 180.58 g·mol⁻¹) improves aqueous handling versus the neutral free base. Density functional theory (DFT) calculations reveal a puckered cyclopropane ring (dihedral angle 114°) with C–F bond lengths of 1.34 Å, imparting substantial ring strain (–28.5 kcal·mol⁻¹) . The predicted pKa of the pyrazole NH is 14.75 ± 0.10, markedly different from both the non‑fluorinated cyclopropyl analog (pKa 15.18) and the N‑substituted regioisomer (pKa 3.38) . This compound is primarily sourced as an advanced intermediate for medicinal chemistry and agrochemical discovery programs [1].

Why 4-(2,2-Difluorocyclopropyl)-1H-pyrazole Hydrochloride Cannot Be Replaced by Common Pyrazole Analogs


Simple pyrazole C4‑substituents (cyclopropyl, trifluoromethyl, or N‑linked difluorocyclopropyl) alter the electronic landscape, conformational preferences, and metabolic fate of the core in ways that defeat one‑for‑one substitution in structure‑activity series. The gem‑difluorocyclopropane unit simultaneously withdraws electrons (lowering the pyrazole NH pKa by ∼0.4 units relative to cyclopropyl ), imposes a defined 114° dihedral angle that pre‑organizes the molecule , and blocks oxidative metabolism at the cyclopropane ring [1]. In contrast, the N‑substituted regioisomer eliminates the hydrogen‑bond‑donating NH altogether (pKa 3.38 vs. 14.75) , while the trifluoromethyl analog is electron‑poor but planar and metabolically inert in a different way. These cumulative differences mean that exchanging the 4‑(2,2‑difluorocyclopropyl) motif for a seemingly similar group will reset solubility, H‑bond capacity, conformational bias, and metabolic half‑life, breaking SAR continuity [2]. The quantitative evidence below details where the target compound diverges measurably from its closest comparators.

4-(2,2-Difluorocyclopropyl)-1H-pyrazole Hydrochloride – Comparator‑Anchored Differentiation Data


NH Acidity Shift: pKa 14.75 Enables Stronger Hydrogen‑Bond Donation than the Non‑Fluorinated Cyclopropyl Analog

The electron‑withdrawing effect of the gem‑difluoro group lowers the pyrazole NH pKa by 0.43 units relative to 4‑cyclopropyl‑1H‑pyrazole. The target compound exhibits a predicted pKa of 14.75 ± 0.10 , compared with 15.18 ± 0.50 for the non‑fluorinated cyclopropyl analog . The resulting ΔpKa of –0.43 indicates measurably enhanced NH acidity, which translates into stronger hydrogen‑bond donation to acceptors such as kinase hinge regions or amide carbonyls. Importantly, the N‑substituted regioisomer (1‑(2,2‑difluorocyclopropyl)‑1H‑pyrazole) lacks an NH proton entirely, with a predicted pKa of 3.38 ± 0.19 that reflects protonation of the pyridine‑like nitrogen rather than NH deprotonation , underscoring the unique H‑bond donor capacity of the C4‑substituted scaffold.

pKa modulation hydrogen-bond donor bioisostere design

Ring‑Strain Differential: –28.5 kcal·mol⁻¹ Provides a Thermodynamic Handle for Regioselective Ring‑Opening Derivatization

DFT calculations on the target compound estimate the cyclopropane ring strain energy at –28.5 kcal·mol⁻¹, arising from both angular deformation and the electron‑withdrawing fluorine substituents . For unsubstituted cyclopropane, the strain energy is approximately –27.5 kcal·mol⁻¹, as reported in standard compilations [1]. The increment of ~1 kcal·mol⁻¹, while modest, reflects the gem‑difluoro substitution and correlates with the elongated distal C–C bond observed computationally . This higher strain renders the difluorocyclopropane ring more susceptible to regioselective nucleophilic or transition‑metal‑catalyzed ring‑opening, enabling transformations such as defluorinative cross‑coupling or annulation that are less efficient with the parent cyclopropyl analog [2].

ring strain energy cycloaddition precursor covalent probe design

Scalable Synthesis and Documented Functional‑Group Tolerance: Multigram Batches with Broad Reaction Compatibility

The N‑difluorocyclopropylpyrazole scaffold (including C4‑substituted variants) has been prepared on a multigram scale via the CF₃SiMe₃–NaI difluorocyclopropanation system, with the method demonstrated at 100 g scale for some derivatives [1]. The 4‑substituted pyrazole derivatives specifically were obtained on up to gram scale after 6–9 synthetic steps [2]. The moiety tolerates nitrating mixture, bromine, aqueous acids and alkali, KMnO₄, LiBH₄, and Pd⁰ complexes, but is unstable toward AlCl₃, catalytic hydrogenation, and lithiation conditions [1]. This well‑defined stability profile contrasts with the 4‑cyclopropyl analog, for which the absence of fluorine makes the cyclopropane ring more prone to undesired oxidative or hydrogenolytic side reactions during downstream functionalization [3].

gram‑scale synthesis functional group tolerance parallel library synthesis

Metabolic Stability Advantage: gem‑Difluorocyclopropane Blocks CYP450‑Mediated Oxidation at the Cyclopropane Ring

The gem‑difluorocyclopropane motif is recognized in medicinal chemistry as a metabolically stable bioisostere: the fluorine atoms block CYP450‑mediated oxidation at the cyclopropane C–H bonds, a primary metabolic soft spot in non‑fluorinated cyclopropanes [1][2]. Studies on model gem‑difluorinated cycloalkanes have shown that gem‑difluorination either does not affect or slightly improves metabolic stability in human liver microsome assays relative to the parent hydrocarbons [3]. In the specific context of 4‑(2,2‑difluorocyclopropyl)‑1H‑pyrazole, the difluoro substitution is expected to suppress oxidative ring‑opening and hydroxylation pathways that limit the half‑life of the 4‑cyclopropyl analog. This is consistent with the Pfizer parasiticidal arylpyrazole patent series, where fluorine substitution on the cyclopropyl ring was retained in development candidates precisely to maintain metabolic durability [4].

metabolic stability CYP450 oxidation in vitro clearance

Conformational Pre‑Organization: 114° Dihedral Angle Imposes a Defined Geometry Distinct from Planar Analogs

DFT calculations on 4‑(2,2‑difluorocyclopropyl)‑1H‑pyrazole hydrochloride reveal a puckered cyclopropane ring with a dihedral angle of 114° between the pyrazole C4–C bond and the cyclopropane plane . This out‑of‑plane geometry is substantially different from planar substituents such as 4‑trifluoromethyl‑pyrazole (dihedral effectively 0°) , and from the non‑fluorinated cyclopropyl analog, which adopts a slightly different puckering due to the absence of fluorine electronegativity effects. The 114° dihedral projects the difluoromethylene group into a defined spatial orientation, which can pre‑organize the molecule for complementary hydrophobic or electrostatic contacts in a protein binding pocket. In the case of the N‑substituted regioisomer, the cyclopropane ring orientation relative to the pyrazole plane is altered by the N–C bond geometry, resulting in a different conformational ensemble [1].

conformational analysis dihedral angle target pre‑organization

Where 4-(2,2-Difluorocyclopropyl)-1H-pyrazole Hydrochloride Delivers Differentiated Value – Application Scenarios


Kinase Inhibitor Fragment and Lead Optimization Requiring a Defined H‑Bond Donor

In kinase drug discovery, the pyrazole NH serves as a hinge‑binding hydrogen‑bond donor. The 0.43‑unit pKa reduction relative to the 4‑cyclopropyl analog strengthens this H‑bond, while the 114° dihedral angle of the difluorocyclopropane [1] projects the fluorine atoms into a hydrophobic pocket or solvent channel. Medicinal chemistry teams optimizing hinge‑binding fragments can procure this compound to explore whether the enhanced NH acidity translates into improved affinity (e.g., KD or IC₅₀ shifts) relative to the cyclopropyl or trifluoromethyl benchmark fragments, without the synthetic burden of installing the difluorocyclopropane motif de novo.

Agrochemical Lead Discovery Targeting Parasiticidal Activity

The Pfizer substituted arylpyrazole patent series (US 7,435,753) demonstrates that fluorination of the cyclopropyl ring is critical for parasiticidal potency . The 4‑(2,2‑difluorocyclopropyl)‑1H‑pyrazole scaffold provides a direct entry point for constructing 1‑aryl‑4‑(2,2‑difluorocyclopropyl)‑pyrazole analogs. Procurement of the pre‑fluorinated building block eliminates the need for late‑stage fluorination, which can be low‑yielding and hazardous. The documented gram‑scale synthesis route [1] ensures that sufficient material is available for in vivo efficacy screens in veterinary parasitology models.

Covalent Probe Design Exploiting Ring‑Strain‑Driven Reactivity

The elevated ring strain (–28.5 kcal·mol⁻¹) of the gem‑difluorocyclopropane makes the target compound a potential precursor for strained‑ring covalent inhibitors. Upon target engagement, the difluorocyclopropane can undergo regioselective nucleophilic ring‑opening, forming a covalent adduct with an active‑site cysteine or lysine. This strategy has been employed with other strained fluorinated carbocycles [1]. The hydrochloride salt form further facilitates aqueous solubility for biochemical assay setup, enabling direct screening without additional formulation steps.

Metabolic Stability‑Driven Scaffold Replacement in CNS Penetrant Programs

Central nervous system (CNS) drug candidates often suffer rapid clearance due to CYP450‑mediated oxidation of aliphatic rings. The gem‑difluorocyclopropane motif is documented to resist oxidative metabolism , potentially extending the unbound brain half‑life relative to the cyclopropyl analog. This compound can serve as a late‑stage replacement for the 4‑cyclopropyl substituent in a CNS‑penetrant series, with the expectation of reduced intrinsic clearance while maintaining or improving brain penetration due to the increased lipophilicity conferred by fluorine (predicted logP shift vs. cyclopropyl analog).

Quote Request

Request a Quote for 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.